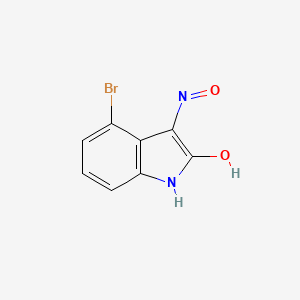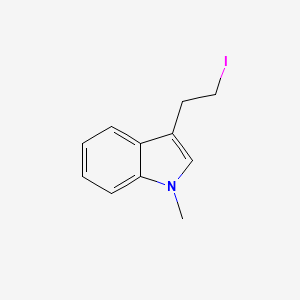
3-(2-Iodoethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodoethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of an iodine atom in the 2-ethyl position and a methyl group in the 1-position of the indole ring makes this compound unique and potentially useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethyl)-1-methyl-1H-indole typically involves the iodination of 1-methylindole followed by the introduction of the 2-iodoethyl group. One common method involves the reaction of 1-methylindole with iodoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodoethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-(2-azidoethyl)-1-methyl-1H-indole, 3-(2-thioethyl)-1-methyl-1H-indole, and 3-(2-alkoxyethyl)-1-methyl-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: Products include deiodinated indole derivatives and reduced functional groups.
Aplicaciones Científicas De Investigación
3-(2-Iodoethyl)-1-methyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-Iodoethyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The iodine atom in the 2-ethyl position can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Lacks the 2-iodoethyl group and has different chemical properties.
3-(2-Iodoethyl)-3-methyl-3H-diazirine: Contains a diazirine ring instead of an indole ring and has different reactivity and applications.
(2-Iodoethyl)benzene: Contains a benzene ring instead of an indole ring and has different chemical properties and applications.
Uniqueness
3-(2-Iodoethyl)-1-methyl-1H-indole is unique due to the presence of both the indole ring and the 2-iodoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
78764-52-0 |
|---|---|
Fórmula molecular |
C11H12IN |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
3-(2-iodoethyl)-1-methylindole |
InChI |
InChI=1S/C11H12IN/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 |
Clave InChI |
CJMIKJFMSCNERF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
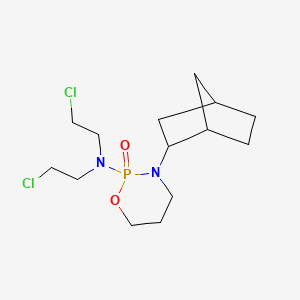
![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
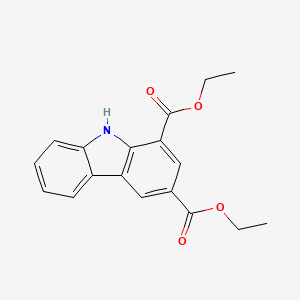
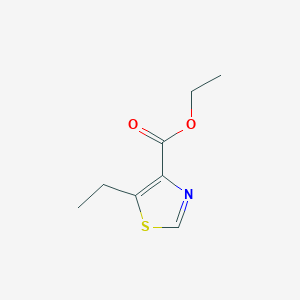
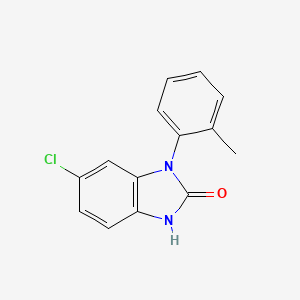
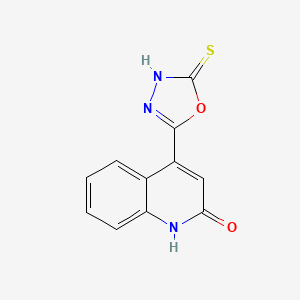
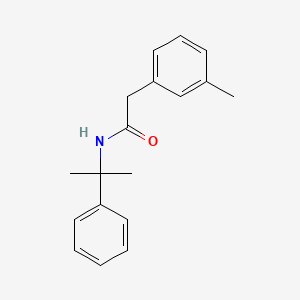
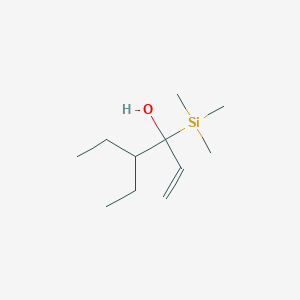
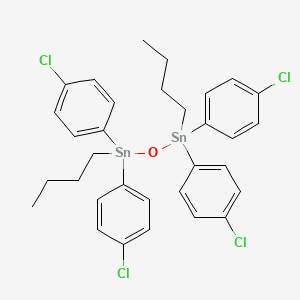
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
